![molecular formula C6H3ClFNO2 B1395116 2-Chloro-4-fluoronicotinic acid CAS No. 929022-76-4](/img/structure/B1395116.png)
2-Chloro-4-fluoronicotinic acid
Overview
Description
2-Chloro-4-fluoronicotinic acid is a heterocyclic aromatic organic compound . It comprises a nicotinic acid ring with a chlorine and a fluorine atom at the 2- and 4- positions, respectively. The molecular formula is C6H3ClFNO2 .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluoronicotinic acid involves a solution of LDA and THF combined and cooled to -78°C. 2-Chloro-4-fluoropyridine is then dissolved in THF and added dropwise over 20 minutes. The solution is stirred for 1 hour .Molecular Structure Analysis
The molecular weight of 2-Chloro-4-fluoronicotinic acid is 175.545 Da . The monoisotopic mass is 174.983627 Da . The InChI key is GXDFQGOVWALHAS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-4-fluoronicotinic acid has a density of 1.6±0.1 g/cm³ . The boiling point is 302.1±37.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.3±3.0 kJ/mol . The flash point is 136.5±26.5 °C . The index of refraction is 1.563 . The molar refractivity is 36.2±0.3 cm³ .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
2-Chloro-4-fluoronicotinic acid is utilized in the synthesis of key pharmaceutical intermediates. For instance, it is involved in the practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a compound with significant pharmaceutical applications. This process involves regioselective chlorination and a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).
Preparation of Heterocyclic Scaffolds
4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, serves as a multireactive building block for heterocyclic oriented synthesis (HOS). This facilitates the preparation of various nitrogenous heterocycles, vital in drug discovery (Křupková et al., 2013).
Biotransformation Studies
Research on 2-Chloronicotinic acid, a derivative of 2-Chloro-4-fluoronicotinic acid, focuses on its transformation by Rhodococcus erythropolis ZJB-09149. This transformation is significant for the synthesis of pesticides and medicines. The study provides insights into the biotransformation pathway and the enzymes involved in this process (Jin et al., 2011).
Fluorometric and Spectroscopic Applications
The fluorescence quenching mechanism of related compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has been studied. These investigations are crucial in understanding the photophysical properties of such compounds (Geethanjali et al., 2015).
Studies in Molecular Structure and Interactions
The study of 2-chloro-4-fluorotoluene, a related compound, involves molecular jet Fourier transform microwave spectroscopy and quantum chemistry. This research provides detailed insights into the molecular structure and internal rotation mechanisms, contributing to our understanding of molecular interactions in similar compounds (Nair et al., 2020).
Analytical Chemistry Applications
The use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a compound related to 2-Chloro-4-fluoronicotinic acid, in pre-column derivatization for HPLC separation of chlorophenols, highlights its role in analytical chemistry. This application is crucial for the determination of specific compounds in pharmaceutical formulations (Gatti et al., 1997).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDFQGOVWALHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695954 | |
Record name | 2-Chloro-4-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
929022-76-4 | |
Record name | 2-Chloro-4-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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